RS 67333

Description

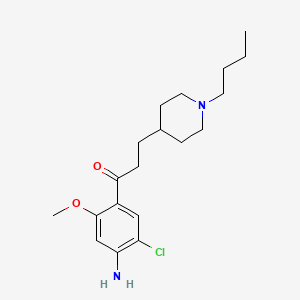

5-HT(4) receptor agonist; structure in first source

Properties

IUPAC Name |

1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O2/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2/h12-14H,3-11,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHLYIVFFLNISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167010 | |

| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160845-95-4 | |

| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160845-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RS 67333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160845954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-67333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N8XG5C9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of RS 67333

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS 67333 is a potent and selective partial agonist for the serotonin (B10506) 5-HT4 receptor, a G-protein coupled receptor implicated in a range of neuronal functions including cognition, mood, and neuroprotection. This technical guide delineates the core mechanism of action of this compound in neurons, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The information provided is intended to support further research and drug development efforts targeting the 5-HT4 receptor.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

The primary mechanism of action of this compound is its selective binding to and activation of the 5-HT4 receptor. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT). This property can be advantageous in therapeutic contexts, potentially reducing the risk of receptor desensitization and downstream adverse effects associated with full agonists.

Binding Affinity and Potency

This compound exhibits high affinity for the 5-HT4 receptor, as determined by radioligand binding assays. Its potency in functional assays, such as stimulating adenylyl cyclase, is also well-documented.

| Parameter | Value | Assay | Tissue/System | Reference |

| pKi | 8.7 | [³H]-GR 113808 Displacement | Guinea-pig striatum | [1] |

| pEC50 | 8.4 | Carbachol-precontracted oesophagus relaxation | Rat oesophagus | [1] |

| Intrinsic Activity (vs. 5-HT) | 0.5 | Carbachol-precontracted oesophagus relaxation | Rat oesophagus | [1] |

Table 1: Quantitative Pharmacological Data for this compound at the 5-HT4 Receptor.

Selectivity Profile

This compound demonstrates marked selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and various other neurotransmitter receptors. However, it does show notable affinity for sigma binding sites, which should be considered in the interpretation of experimental results.

| Receptor/Binding Site | pKi | Reference |

| 5-HT1A | < 6.0 | [1] |

| 5-HT1D | < 6.0 | [1] |

| 5-HT2A | < 6.0 | [1] |

| 5-HT2C | < 6.0 | [1] |

| Dopamine D1 | < 6.0 | [1] |

| Dopamine D2 | < 6.0 | [1] |

| Muscarinic M1-M3 | < 6.0 | [1] |

| Sigma 1 | 8.9 | [1] |

| Sigma 2 | 8.0 | [1] |

Table 2: Selectivity Profile of this compound.

Downstream Signaling Pathways

Activation of the 5-HT4 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

This signaling cascade has several important downstream consequences in neurons:

-

Modulation of Neuronal Excitability: Increased cAMP levels can lead to the phosphorylation of various ion channels through the action of Protein Kinase A (PKA), thereby altering neuronal excitability.

-

Gene Transcription: Phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB) can modulate the expression of genes involved in synaptic plasticity, neurogenesis, and cell survival.

-

Neurotransmitter Release: The 5-HT4 receptor is known to facilitate the release of other neurotransmitters, most notably acetylcholine (B1216132).

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using a radiolabeled antagonist, [³H]-GR 113808.

Materials:

-

Tissue homogenates from a region rich in 5-HT4 receptors (e.g., guinea-pig striatum).

-

[³H]-GR 113808 (specific activity ~80 Ci/mmol).

-

This compound and other competing ligands.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize guinea-pig striatum in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

-

Binding Reaction: In a final volume of 250 µL, combine:

-

150 µL of membrane suspension (containing a specific amount of protein).

-

50 µL of [³H]-GR 113808 (at a final concentration near its Kd).

-

50 µL of varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled 5-HT4 antagonist (for non-specific binding).

-

-

Incubation: Incubate the reaction tubes at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP in a cell-based or membrane preparation system.

Materials:

-

Cell membranes or whole cells expressing 5-HT4 receptors.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, ATP, and a phosphodiesterase inhibitor (e.g., IBMX).

-

This compound and other test compounds.

-

cAMP standard.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Preparation: Prepare cell membranes or plate whole cells.

-

Reaction: In a final volume, combine the cell preparation, assay buffer, and varying concentrations of this compound.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling).

-

Quantification: Measure the amount of cAMP produced using a suitable detection kit.

-

Data Analysis: Plot the concentration of this compound against the amount of cAMP produced to generate a dose-response curve and determine the EC50 value.

Effects on Neuronal Activity and Neurotransmitter Release

Increased Firing of Dorsal Raphe Nucleus (DRN) Serotonergic Neurons

In vivo electrophysiological studies have shown that systemic administration of this compound increases the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN). This effect is thought to be mediated indirectly through the activation of 5-HT4 receptors on glutamatergic pyramidal neurons in the medial prefrontal cortex (mPFC), which in turn excite DRN neurons.

Enhanced Acetylcholine Release

Activation of 5-HT4 receptors by this compound has been shown to enhance the release of acetylcholine in brain regions such as the hippocampus. This is a key mechanism underlying its pro-cognitive effects.

Therapeutic Implications

The multifaceted mechanism of action of this compound has positioned it as a compound of interest for several neurological and psychiatric conditions.

Cognitive Enhancement

By enhancing cholinergic transmission and promoting synaptic plasticity through the cAMP-PKA-CREB pathway, this compound has demonstrated pro-cognitive effects in various preclinical models of learning and memory.[2]

Antidepressant and Anxiolytic Effects

The ability of this compound to increase the firing of DRN serotonergic neurons suggests a potential role as a rapid-acting antidepressant. Furthermore, its modulation of the mPFC-DRN circuit has been linked to anxiolytic effects.

Neuroprotection and Disease Modification in Alzheimer's Disease

A significant area of research has focused on the role of this compound in Alzheimer's disease pathology. Activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to an increase in the production of the neuroprotective soluble APPα (sAPPα) fragment and a corresponding decrease in the production of amyloid-β (Aβ) peptides.[3] Chronic administration of this compound has been shown to reduce amyloid plaque burden and rescue cognitive deficits in animal models of Alzheimer's disease.[3]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT4 receptor in the central nervous system. Its well-characterized mechanism of action, involving partial agonism at the 5-HT4 receptor and subsequent activation of the adenylyl cyclase pathway, underpins its diverse effects on neuronal activity, neurotransmitter release, and synaptic plasticity. The pro-cognitive, antidepressant, anxiolytic, and neuroprotective properties of this compound highlight the therapeutic potential of targeting the 5-HT4 receptor for a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of its core mechanisms to aid in the design and interpretation of future research.

References

- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, this compound and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Early administration of this compound, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

The Affinity of RS 67333 for the 5-HT4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of RS 67333, a potent and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. The document details its binding affinity, selectivity profile, the experimental protocols used for these determinations, and the relevant cellular signaling pathways. This information is critical for researchers investigating the therapeutic potential of 5-HT4 receptor modulation in various conditions, including neurodegenerative and psychiatric disorders.

Quantitative Binding Affinity and Selectivity Profile of this compound

This compound demonstrates high affinity for the 5-HT4 receptor, a key characteristic that underlies its potent pharmacological effects. The binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor. The negative logarithm of the inhibitory constant (pKi) is a common measure of binding affinity, with higher values indicating a stronger interaction.

The selectivity of this compound is a crucial aspect of its pharmacological profile, indicating its preferential binding to the 5-HT4 receptor over other receptor types. This selectivity minimizes off-target effects and contributes to a more favorable safety profile. The following table summarizes the binding affinities of this compound for the 5-HT4 receptor and a panel of other receptors.

| Receptor | Tissue/Cell Line | Radioligand | pKi | Reference |

| 5-HT4 | Guinea-pig striatum | [3H]-GR 113808 | 8.7 | [1][2][3][4][5] |

| Sigma 1 | - | - | 8.9 | [1][2][5] |

| Sigma 2 | - | - | 8.0 | [1][2][5] |

| 5-HT1A | - | - | < 6.0 | [1][2][4] |

| 5-HT1D | - | - | < 6.0 | [1][2][4] |

| 5-HT2A | - | - | < 6.0 | [1][2][4] |

| 5-HT2C | - | - | < 6.0 | [1][2][4] |

| Dopamine D1 | - | - | < 6.0 | [1][2][4] |

| Dopamine D2 | - | - | < 6.0 | [1][2][4] |

| Muscarinic M1-M3 | - | - | < 6.0 | [1][2][4] |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for the 5-HT4 receptor is typically achieved through a competitive radioligand binding assay using membrane preparations from guinea-pig striatum, a brain region with a high density of these receptors.

I. Materials and Reagents

-

Tissue: Male Dunkin-Hartley guinea-pig striatum

-

Radioligand: [3H]-GR 113808 (a potent 5-HT4 antagonist)

-

Test Compound: this compound hydrochloride

-

Non-specific Binding Determinator: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 1 µM GR 113808 or 10 µM Serotonin)

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

Wash Buffer: Cold 50 mM HEPES, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer (e.g., Polytron)

-

Centrifuge (capable of 48,000 x g)

-

Filtration apparatus (e.g., Brandel Cell Harvester)

-

Liquid Scintillation Counter

II. Membrane Preparation

-

Dissect guinea-pig striata on ice and place them in ice-cold assay buffer.

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.

-

Repeat the centrifugation and resuspension step.

-

Determine the protein concentration of the final membrane suspension using a standard method (e.g., Bradford assay).

-

Store the membrane preparation at -80°C until use.

III. Binding Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]-GR 113808 (at a concentration near its Kd, e.g., 0.2 nM), and the membrane preparation.

-

Non-specific Binding: Non-specific binding determinator, [3H]-GR 113808, and the membrane preparation.

-

Competitive Binding: A specific concentration of this compound, [3H]-GR 113808, and the membrane preparation.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

IV. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki value to a pKi value (pKi = -log(Ki)).

Visualizing Key Processes

To better understand the molecular and experimental contexts of this compound's action, the following diagrams illustrate the 5-HT4 receptor signaling pathway and the workflow of the competitive binding assay.

Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Sigma Receptor Activity of RS-67333

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-67333 is a potent and selective partial agonist of the 5-HT4 receptor, which has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Beyond its well-characterized serotonergic activity, RS-67333 also exhibits high affinity for sigma (σ) receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. This guide provides a comprehensive technical overview of the sigma receptor activity of RS-67333, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows. Understanding the interaction of RS-67333 with sigma receptors is crucial for elucidating its full mechanism of action and exploring its broader therapeutic potential.

Quantitative Data: Binding Affinity of RS-67333 for Sigma Receptors

The binding affinity of RS-67333 for sigma-1 and sigma-2 receptors has been quantified in radioligand binding assays. The available data, primarily from a key study by Eglen and colleagues in 1995, is summarized below. It is important to note that while this data provides a strong indication of affinity, further studies providing a broader range of binding constants (e.g., Kᵢ, IC₅₀) would be beneficial for a more complete understanding.

| Receptor Subtype | Ligand | Preparation | pKᵢ | Reference |

| Sigma-1 (σ₁) | RS-67333 | Guinea-pig striatum | 8.9 | [1] |

| Sigma-2 (σ₂) | RS-67333 | Guinea-pig striatum | 8.0 | [1] |

| 5-HT₄ | RS-67333 | Guinea-pig striatum | 8.7 | [1] |

pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity.

Experimental Protocols

The characterization of RS-67333's activity at sigma receptors involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Sigma Receptor Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound (like RS-67333) for sigma-1 and sigma-2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of RS-67333 for sigma-1 and sigma-2 receptors.

Materials:

-

Test compound: RS-67333

-

Radioligand for sigma-1: --INVALID-LINK---pentazocine

-

Radioligand for sigma-2: [³H]di-o-tolylguanidine ([³H]DTG)

-

Masking agent for sigma-1 sites (in sigma-2 assay): (+)-pentazocine

-

Non-specific binding determinator: Haloperidol (B65202)

-

Tissue preparation: Guinea pig brain membrane homogenates

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to obtain a membrane preparation. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 150-200 µL:

-

For Sigma-1 Assay:

-

Membrane homogenate (~300 µg protein)

-

--INVALID-LINK---pentazocine (e.g., ~5 nM)

-

Varying concentrations of RS-67333 (e.g., 0.1 nM to 10 µM)

-

For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) in separate wells.

-

-

For Sigma-2 Assay:

-

Membrane homogenate (~300 µg protein)

-

[³H]DTG (e.g., ~3 nM)

-

(+)-pentazocine (e.g., 300 nM) to mask sigma-1 receptors.

-

Varying concentrations of RS-67333 (e.g., 0.1 nM to 10 µM)

-

For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) in separate wells.

-

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 90-180 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of RS-67333 by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of RS-67333 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays to Determine Agonist/Antagonist Activity

Determining whether RS-67333 acts as an agonist or antagonist at sigma receptors requires functional assays.

Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) signaling, often by interacting with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the endoplasmic reticulum-mitochondria interface.

Objective: To assess if RS-67333 modulates intracellular Ca²⁺ mobilization via sigma-1 receptors.

Materials:

-

Cell line expressing sigma-1 receptors (e.g., NG108-15, SH-SY5Y)

-

RS-67333

-

Known sigma-1 agonist (e.g., (+)-pentazocine)

-

Known sigma-1 antagonist (e.g., BD-1047)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture and Loading: Culture the cells to an appropriate confluency. Load the cells with a Ca²⁺ indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition:

-

To determine agonist activity, add varying concentrations of RS-67333 and monitor for changes in intracellular Ca²⁺ levels. Compare the response to a known sigma-1 agonist.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of RS-67333 before adding a known sigma-1 agonist. Measure the extent to which RS-67333 inhibits the agonist-induced Ca²⁺ response.

-

-

Data Analysis: Analyze the changes in fluorescence to determine the effect of RS-67333 on intracellular Ca²⁺ levels. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Sigma-2 receptor agonists have been shown to induce apoptosis in tumor cells, providing a basis for a functional assay.[2]

Objective: To determine if RS-67333 exhibits agonist or antagonist activity at sigma-2 receptors by measuring its effect on cell viability and apoptosis.

Materials:

-

Tumor cell line with high expression of sigma-2 receptors (e.g., EMT-6, MDA-MB-435)

-

RS-67333

-

Known sigma-2 agonist (e.g., siramesine)

-

Cell viability assay reagent (e.g., MTS)

-

Caspase-3 activity assay kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Seed the cells in 96-well plates and allow them to attach. Treat the cells with varying concentrations of RS-67333 for a specified period (e.g., 48-72 hours). Include a positive control (known sigma-2 agonist) and a vehicle control.

-

Cell Viability Assay: Add the cell viability reagent to the wells and incubate as per the manufacturer's protocol. Measure the absorbance to determine the percentage of viable cells relative to the vehicle control.

-

Caspase-3 Activity Assay: Lyse the treated cells and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the kit instructions.

-

Data Analysis:

-

If RS-67333 decreases cell viability and increases caspase-3 activity in a dose-dependent manner, it may be acting as a sigma-2 agonist. The potency (EC₅₀) can be compared to that of a full agonist.

-

If RS-67333 has no effect on its own but can block the effects of a known sigma-2 agonist, it may be acting as an antagonist.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the sigma receptor activity of RS-67333.

Logical Relationship of RS-67333's Receptor Activities

References

An In-depth Technical Guide to the Downstream Signaling Pathways of RS 67333

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67333 is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Its activation of this G-protein coupled receptor initiates a cascade of downstream signaling events with significant therapeutic implications, particularly in the realm of neurodegenerative diseases like Alzheimer's and cognitive and mood disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals. The primary signaling axis involves the canonical Gαs-adenylyl cyclase-cAMP-PKA pathway, which subsequently influences transcription and other cellular processes. A critical, disease-relevant pathway impacted by this compound is the non-amyloidogenic processing of the amyloid precursor protein (APP), offering a promising strategy for disease modification in Alzheimer's disease.

Core Signaling Pathways of this compound

This compound exerts its cellular effects primarily through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade.

The Canonical cAMP/PKA Pathway

Activation of the 5-HT4 receptor by this compound leads to the dissociation of the Gαs subunit from the Gβγ complex. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA, a serine/threonine kinase, then phosphorylates a variety of downstream substrates, including the transcription factor CREB (cAMP response element-binding protein).[4] Phosphorylation of CREB leads to the regulation of gene expression for proteins involved in neuroplasticity and cell survival.[4]

Modulation of Amyloid Precursor Protein (APP) Processing

A significant downstream effect of this compound-mediated 5-HT4 receptor activation is the stimulation of the non-amyloidogenic α-secretase pathway for APP processing.[5][6][7][8] This pathway involves the cleavage of APP by α-secretase within the amyloid-beta (Aβ) domain, which precludes the formation of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.[5][6][7][8] This cleavage results in the release of a soluble, neurotrophic fragment known as sAPPα.[5][6][7][8] The activation of α-secretase may occur through the ERK signaling pathway via cAMP and PKA signaling.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Receptor Binding and Agonist Activity

| Parameter | Value | Species/System | Reference |

| pKi (5-HT4) | 8.7 | Guinea-pig striatum | [9] |

| pEC50 (5-HT4) | 8.4 | Guinea-pig oesophagus | [9] |

| Intrinsic Activity (vs 5-HT) | 0.5 | Guinea-pig oesophagus | [9] |

| pKi (Sigma 1) | 8.9 | Not specified | [9] |

| pKi (Sigma 2) | 8.0 | Not specified | [9] |

Table 2: Effects on APP Processing and Aβ Levels

| Parameter | Effect | Model | Treatment Details | Reference |

| sAPPα Release | 2.33-fold increase | C57BL/6 Mouse Hippocampus | 1 mg/kg this compound (i.p.) | [5] |

| sAPPα Release | 1.73-fold increase | C57BL/6 Mouse Frontal Cortex | 1 mg/kg this compound (i.p.) | [5] |

| Insoluble Aβ40 | 59 ± 11% reduction | 5XFAD Mouse Brain | 1 mg/kg this compound twice a week | [7] |

| Insoluble Aβ42 | 61 ± 8% reduction | 5XFAD Mouse Brain | 1 mg/kg this compound twice a week | [7] |

Table 3: Effects on Neurotransmitter Levels

| Parameter | Effect | Brain Region | Treatment Details | Reference |

| Extracellular 5-HT | 73 ± 15% increase in basal levels | Rat Ventral Hippocampus | Subchronic this compound (1.5 mg/kg i.p. for 3 days) | [10] |

| Extracellular 5-HIAA | 27 ± 13% decrease | Rat Ventral Hippocampus | Subchronic this compound (1.5 mg/kg i.p. for 3 days) | [10] |

| 5-HT levels (with Paroxetine) | Transient increase to 398 ± 52% of baseline | Rat Ventral Hippocampus | Acute this compound (1.5 mg/kg i.v.) after Paroxetine (B1678475) (0.5 mg/kg i.v.) | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Quantification of sAPPα and Aβ by ELISA

This protocol is based on the methods described for measuring sAPPα and Aβ levels in brain tissue.[5][7]

Objective: To quantify the concentration of soluble APPα (sAPPα) and amyloid-beta (Aβ) peptides in brain homogenates.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)

-

ELISA kits specific for sAPPα and Aβ40/Aβ42

-

Microplate reader

Procedure:

-

Tissue Homogenization:

-

Thaw brain tissue samples on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a mechanical homogenizer.

-

Centrifuge the homogenates at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.

-

Collect the supernatant (soluble fraction). The pellet contains the insoluble fraction.

-

-

ELISA Assay:

-

Follow the manufacturer's instructions for the specific sAPPα and Aβ ELISA kits.

-

Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies conjugated to an enzyme (e.g., HRP).

-

Add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of sAPPα and Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the values to the total protein concentration of the sample.

-

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is a standard method for detecting changes in protein phosphorylation, such as the activation of ERK.[11][12][13]

Objective: To determine the relative levels of phosphorylated ERK1/2 (p-ERK1/2) as an indicator of MAPK pathway activation.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissue in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane to remove the first set of antibodies.

-

Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

-

In Vitro cAMP Assay

This protocol describes a method to measure changes in intracellular cAMP levels following receptor activation.[1][2][14]

Objective: To quantify the production of cAMP in cells stimulated with this compound.

Materials:

-

Cells expressing the 5-HT4 receptor

-

Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating:

-

Plate cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere.

-

-

Compound Treatment:

-

Remove the culture medium and add stimulation buffer containing various concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Perform the cAMP detection assay as per the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Generate a standard curve with known cAMP concentrations.

-

Calculate the amount of cAMP produced in each sample based on the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

-

Conclusion

This compound represents a valuable pharmacological tool and a potential therapeutic agent due to its specific activation of the 5-HT4 receptor and its well-characterized downstream signaling pathways. The induction of the cAMP/PKA cascade and the modulation of APP processing underscore its potential for treating cognitive decline and neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of targeting the 5-HT4 receptor with agonists like this compound. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a clear and comprehensive understanding of the molecular mechanisms at play.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of neuroplasticity pathways and antidepressant-like behavioural responses following the short-term (3 and 7 days) administration of the 5-HT₄ receptor agonist RS67333 [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Early administration of this compound, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]

- 6. Early administration of this compound, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early administration of this compound, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, this compound and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the 5-HT(4) receptor agonist RS67333 and paroxetine on hippocampal extracellular 5-HT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. blossombio.com [blossombio.com]

The 5-HT4 Receptor Agonist RS 67333: A Technical Guide to its Effects on Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases (the amyloidogenic pathway).[1] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which produces the neuroprotective soluble APPα (sAPPα) fragment and precludes Aβ formation.[2][3][4] Therapeutic strategies aimed at shifting APP processing from the amyloidogenic to the non-amyloidogenic pathway are of significant interest. RS 67333 is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[5] Activation of the 5-HT4 receptor, a G protein-coupled receptor (GPCR), has been shown to stimulate α-secretase activity, positioning this compound as a promising candidate for disease-modifying therapy in AD.[2][6] This guide provides a detailed overview of the molecular mechanisms, quantitative effects, and experimental protocols related to the action of this compound on APP processing.

Mechanism of Action: 5-HT4 Receptor-Mediated α-Secretase Activation

This compound exerts its effects by binding to and activating the 5-HT4 receptor, which is positively coupled to adenylyl cyclase via a Gαs protein.[7] This initiates a downstream signaling cascade that ultimately enhances the activity of α-secretase, primarily A Disintegrin and Metalloproteinase 10 (ADAM10), leading to increased sAPPα production.[6][8]

Several interconnected pathways are implicated in this process:

-

cAMP/PKA Pathway: The canonical pathway involves the Gαs-mediated activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate downstream targets, including components of the MAPK/ERK pathway, to increase α-secretase activity.[2]

-

cAMP/Epac Pathway: In addition to PKA, cAMP can also activate the Exchange Protein directly activated by cAMP (Epac). This PKA-independent pathway has also been shown to mediate the agonist-induced secretion of sAPPα following 5-HT4 receptor stimulation.[3][6][9]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of the cAMP cascade. Activation of ERK can lead to the phosphorylation and subsequent stimulation of α-secretase activity.[2][10]

-

Direct Receptor-Enzyme Interaction: Studies have shown that the 5-HT4 receptor can physically interact with the mature form of ADAM10. This interaction may facilitate a constitutive (agonist-independent) activation of the α-secretase, which is further enhanced by agonist binding.[6]

Quantitative Effects of this compound on APP Processing

Treatment with this compound has demonstrated significant effects on the levels of APP metabolites both in vitro and in vivo. The data consistently show an increase in sAPPα and a corresponding decrease in Aβ peptides.

In Vitro Data

| Cell Line | Treatment | Effect on sAPPα | Reference |

| COS-7 (expressing 5-HT4R & SEAP-APP) | This compound (increasing conc.) | Dose-dependent increase in sAPPα release | [11] |

| H4 (expressing APP & 5-HT4R) | 24h incubation with this compound | Upregulation of MMP-9, leading to increased sAPPα | [12] |

In Vivo Data: Acute Administration

| Animal Model | Treatment | Brain Region / Fluid | Effect on sAPPα | Reference |

| C57BL/6 Mice | 1 mg/kg this compound (i.p.) | Hippocampus | 2.33-fold increase | [11] |

| C57BL/6 Mice | 1 mg/kg this compound (i.p.) | Frontal Cortex | 1.73-fold increase | [11] |

| 5XFAD Mice | 1 mg/kg this compound (i.p.) | Cerebrospinal Fluid (CSF) | Peak of 73.9 ± 6.3 ng/ml (vs. 38.6 ± 10.9 ng/ml for vehicle) at 90 min | [11][13] |

| 5XFAD Mice | 1 mg/kg this compound (i.p.) | Hippocampus | 1.51-fold increase | [13] |

In Vivo Data: Chronic Administration (5XFAD Mice)

| Treatment Protocol | Effect on Insoluble Aβ40 | Effect on Insoluble Aβ42 | Effect on Soluble Aβ42 | Amyloid Plaque Load Reduction | Reference |

| Protocol 1: 1 mg/kg, twice/week for 3 months (from 1 mo. old) | 59 ± 11% reduction | 61 ± 8% reduction | Not significant | 37-55% reduction (cortex dependent) | [11][13] |

| Protocol 2: 1 mg/kg, twice/week for 2 months (from 2 mo. old) | Not significant | 33 ± 6% reduction | 53 ± 15% reduction | Significant reduction | [13] |

Experimental Methodologies

The following sections outline the detailed protocols for key experiments used to assess the impact of this compound on APP processing.

In Vitro sAPPα Release Assay (COS-7 Cells)

This protocol is adapted from methodologies used to measure agonist-induced sAPPα secretion.[11]

-

Cell Culture and Transfection:

-

Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

-

Co-transfect cells with expression vectors for the human 5-HT4 receptor and a secreted alkaline phosphatase-tagged APP (SEAP-APP) using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

48 hours post-transfection, wash cells with serum-free DMEM.

-

Pre-incubate cells in serum-free DMEM for 2 hours.

-

Stimulate cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the culture supernatants.

-

Centrifuge to remove cellular debris.

-

Measure sAPPα release by quantifying the alkaline phosphatase (SEAP) activity in the supernatant using a chemiluminescent substrate.

-

Normalize SEAP activity to total cellular protein content.

-

In Vivo Drug Administration and Sample Collection (5XFAD Mice)

This protocol is based on chronic and acute treatment studies in the 5XFAD mouse model of AD.[11][13]

-

Animal Model:

-

Use female 5XFAD transgenic mice, which exhibit accelerated Aβ deposition. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in sterile 0.9% saline.

-

For acute studies, administer a single intraperitoneal (i.p.) injection of this compound at 1 mg/kg.

-

For chronic studies, administer this compound (1 mg/kg, i.p.) twice a week for the duration specified (e.g., 2-3 months).

-

-

Sample Collection:

-

Cerebrospinal Fluid (CSF): At specified time points post-injection (e.g., 30, 90, 240 minutes), collect CSF from the cisterna magna of anesthetized mice.

-

Brain Tissue: Following CSF collection, perfuse mice transcardially with ice-cold phosphate-buffered saline (PBS). Dissect the brain and isolate specific regions like the hippocampus and frontal cortex. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

Quantification of sAPPα and Aβ by ELISA

This is a representative protocol for a sandwich ELISA, with specific details adaptable based on commercial kit instructions.[5][14][15][16]

-

Sample Preparation:

-

CSF/Culture Supernatant: Use samples directly or dilute as needed with the sample diluent provided in the ELISA kit.

-

Brain Tissue: Homogenize brain tissue in RIPA buffer containing protease inhibitors. Centrifuge at 100,000 x g for 20 minutes at 4°C. The supernatant contains the soluble fraction of proteins, including sAPPα and soluble Aβ. The pellet contains the insoluble fraction.

-

-

ELISA Procedure (sAPPα or Aβ40/42):

-

Prepare standards, controls, and samples according to the kit manual.

-

Add 100 µL of standards or samples to each well of the antibody-pre-coated microplate.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

Wash wells 3-4 times with wash buffer.

-

Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

-

Wash wells as before.

-

Add 100 µL of HRP-avidin conjugate to each well. Incubate for 1 hour at 37°C.

-

Wash wells 5-6 times.

-

Add 90 µL of TMB substrate and incubate in the dark for 15-30 minutes at 37°C.

-

Add 50 µL of stop solution to each well.

-

Read the optical density at 450 nm within 5 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the optical density versus the concentration of the standards.

-

Calculate the concentration of sAPPα or Aβ in the samples by interpolating their optical density values from the standard curve.

-

Normalize protein concentrations to the total protein content of the initial brain homogenate.

-

Conclusion

The 5-HT4 receptor agonist this compound robustly promotes the non-amyloidogenic processing of APP. By activating the 5-HT4 receptor, it triggers signaling cascades involving cAMP, PKA, Epac, and the MAPK/ERK pathway, which converge to enhance the activity of the α-secretase ADAM10. This mechanistic action translates into quantifiable outcomes: a significant increase in the production of neuroprotective sAPPα and a concomitant reduction in neurotoxic Aβ peptides and amyloid plaque burden in preclinical models. The detailed methodologies provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other 5-HT4 receptor agonists as disease-modifying agents for Alzheimer's disease.

References

- 1. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]

- 5. meta.title.product.kit.elisa.fallback.2 [antibodies-online.com]

- 6. 5-HT4 Receptors Constitutively Promote the Non-Amyloidogenic Pathway of APP Cleavage and Interact with ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The serotonin 5-HT4 receptor and the amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [diposit.ub.edu]

- 9. ovid.com [ovid.com]

- 10. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT4 Receptor Stimulation Leads to Soluble AβPPα Production Through MMP-9 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Early administration of this compound, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. novamedline.com [novamedline.com]

- 15. takarabio.com [takarabio.com]

- 16. cosmobiousa.com [cosmobiousa.com]

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of RS 67333

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67333, a potent and selective 5-HT4 receptor partial agonist, has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease. This technical guide provides a comprehensive overview of the core scientific findings related to the neuroprotective properties of this compound. It details the molecular mechanisms of action, key experimental data from preclinical studies, and detailed protocols for the methodologies employed. The primary neuroprotective mechanism of this compound is centered on its ability to stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the neuroprotective soluble APPα (sAPPα) fragment and a subsequent reduction in amyloid-beta (Aβ) plaque formation. Furthermore, evidence suggests that this compound promotes neurogenesis and modulates synaptic plasticity, offering multi-faceted therapeutic potential. This document aims to serve as a critical resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques, which contribute to neuronal dysfunction and cognitive decline. Therapeutic strategies aimed at reducing the Aβ burden are therefore of considerable interest. This compound has been identified as a promising candidate in this area. By activating the 5-HT4 receptor, this compound shifts APP processing away from the amyloidogenic pathway, which produces toxic Aβ peptides, towards the non-amyloidogenic pathway that generates the neuroprotective sAPPα fragment. This guide will delve into the scientific evidence supporting the neuroprotective effects of this compound.

Mechanism of Action: The 5-HT4 Receptor and APP Processing

The primary neuroprotective activity of this compound is mediated through its agonism of the 5-HT4 receptor, a Gs-protein coupled receptor. Activation of this receptor initiates a signaling cascade that promotes the α-secretase-mediated cleavage of APP. This non-amyloidogenic processing of APP results in the production of the soluble and neurotrophic sAPPα fragment, while simultaneously preventing the formation of Aβ peptides.

dot

Caption: Signaling pathway of this compound-mediated neuroprotection.

Beyond its primary mechanism, this compound has also been shown to influence other neuroplasticity pathways. Studies have demonstrated that treatment with this compound can up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF), activate the cAMP response element-binding protein (CREB), and modulate the Akt signaling pathway.[1][2][3] These pathways are crucial for neuronal survival, synaptic plasticity, and neurogenesis.

dot

Caption: Modulation of neuroplasticity pathways by this compound.

Preclinical Evidence in Alzheimer's Disease Models

The neuroprotective effects of this compound have been extensively studied in the 5XFAD transgenic mouse model of Alzheimer's disease. Chronic administration of this compound has been shown to significantly reduce the amyloid plaque burden in various brain regions. This reduction in plaque pathology is accompanied by a decrease in both soluble and insoluble Aβ40 and Aβ42 levels. Furthermore, treatment with this compound has been observed to mitigate the neuroinflammatory response, as evidenced by a reduction in astrogliosis and microgliosis surrounding amyloid plaques. Importantly, these pathological improvements translate to functional benefits, with this compound treatment reversing cognitive deficits in the novel object recognition test.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the 5XFAD mouse model.

Table 1: Effect of Chronic this compound Treatment on Amyloid Plaque Load in 5XFAD Mice

| Brain Region | Treatment Group | Plaque Load (% of Vehicle) | p-value |

| Frontal Cortex | This compound (1 mg/kg) | 63 ± 10 | < 0.05 |

| Hippocampus | This compound (1 mg/kg) | 52 ± 8 | < 0.01 |

| Entorhinal Cortex | This compound (1 mg/kg) | 45 ± 4 | < 0.001 |

Table 2: Effect of Chronic this compound Treatment on Aβ Levels in 5XFAD Mice (Insoluble Fraction)

| Aβ Species | Treatment Group | Aβ Level (% Reduction vs. Vehicle) | p-value |

| Aβ40 | This compound (1 mg/kg) | 59 ± 11 | < 0.01 |

| Aβ42 | This compound (1 mg/kg) | 61 ± 8 | < 0.01 |

Table 3: Effect of Chronic this compound Treatment on Cognitive Function in 5XFAD Mice (Novel Object Recognition Test)

| Treatment Group | Discrimination Index | p-value (vs. 5XFAD Vehicle) |

| Wild-Type | 0.65 ± 0.05 | - |

| 5XFAD Vehicle | 0.48 ± 0.04 | - |

| 5XFAD + this compound (1 mg/kg) | 0.62 ± 0.06 | < 0.05 |

Potential in Other Neurodegenerative Diseases

While the most robust evidence for the neuroprotective effects of this compound lies in the context of Alzheimer's disease, the underlying mechanisms of action suggest broader therapeutic potential. Activation of 5-HT4 receptors has been shown to be beneficial in animal models of Parkinson's disease, where it can improve motor function and restore dopaminergic neuron markers.[4][5] Additionally, the pro-cognitive and neurogenic effects of 5-HT4 receptor agonists could be advantageous in mitigating the cognitive decline and neuronal loss associated with Huntington's disease.[6] Further research is warranted to specifically investigate the efficacy of this compound in these and other neurodegenerative conditions, such as ischemic stroke.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective properties.

dot

Caption: Experimental workflow for investigating this compound.

Animal Model and Drug Administration

-

Animal Model: The 5XFAD transgenic mouse model, which overexpresses human APP and presenilin-1 with five familial Alzheimer's disease mutations, is utilized. These mice exhibit an aggressive amyloid pathology, with Aβ plaque deposition starting at approximately 2 months of age.

-

Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. A common chronic treatment regimen involves administering 1 mg/kg of this compound twice a week for a duration of 1 to 3 months, starting at an age when amyloid pathology is beginning to develop (e.g., 1-2 months of age).

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ and sAPPα

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors). For the analysis of insoluble Aβ, a sequential extraction with formic acid is performed.

-

ELISA Procedure: Commercially available ELISA kits specific for human Aβ40, Aβ42, and sAPPα are used.

-

Plate Coating: 96-well plates are coated with a capture antibody specific to the target protein.

-

Sample Incubation: Brain homogenates and standard dilutions are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The optical density is measured at 450 nm, and protein concentrations are calculated based on the standard curve.

Immunohistochemistry for Amyloid Plaques and Gliosis

-

Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat.

-

Antigen Retrieval: Sections are treated with formic acid to expose Aβ epitopes.

-

Blocking: Non-specific binding is blocked using a solution of normal serum and a detergent like Triton X-100 in PBS.

-

Primary Antibody Incubation: Sections are incubated overnight with primary antibodies targeting Aβ (e.g., 6E10), astrocytes (GFAP), and microglia (Iba1).

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are applied.

-

Counterstaining and Mounting: Sections are counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade mounting medium.

-

Imaging and Analysis: Images are captured using a fluorescence or confocal microscope, and the plaque area and glial cell reactivity are quantified using image analysis software.

Novel Object Recognition Test

-

Habituation: Mice are individually habituated to an open-field arena for 5-10 minutes in the absence of any objects.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties, primarily through its modulation of APP processing, which leads to a reduction in amyloid pathology and an improvement in cognitive function in preclinical models of Alzheimer's disease. Its ability to also engage pathways involved in neurogenesis and synaptic plasticity further underscores its therapeutic potential. While the current evidence is compelling, further research is necessary to fully elucidate its efficacy and safety profile. Future studies should focus on:

-

Investigating the long-term effects of this compound treatment on disease progression.

-

Exploring the therapeutic potential of this compound in other neurodegenerative disorders.

-

Conducting clinical trials to assess the efficacy of this compound in human patients.

The continued investigation of this compound and other 5-HT4 receptor agonists holds great promise for the development of novel and effective treatments for a range of devastating neurodegenerative diseases.

References

- 1. Modulation of neuroplasticity pathways and antidepressant-like behavioural responses following the short-term (3 and 7 days) administration of the 5-HT₄ receptor agonist RS67333 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT4 Receptor Agonists Improve Facilitation of Contextual Fear Extinction in an MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased gastric motility during 5-HT4 agonist therapy reduces response fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RS 67333 in Promoting Adult Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the 5-HT₄ receptor partial agonist, RS 67333, and its significant role in the promotion of adult hippocampal neurogenesis. The following sections detail the molecular mechanisms, key signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Executive Summary

This compound is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT₄) receptor. Research has demonstrated its capacity to stimulate multiple facets of adult neurogenesis in the hippocampus, a brain region critical for learning and memory. Chronic administration of this compound has been shown to enhance the proliferation of neural progenitor cells, promote their maturation into new neurons, and exert anxiolytic and antidepressant-like effects.[1] Notably, some of the behavioral effects of this compound manifest rapidly and may occur independently of its neurogenic properties.[1][2] The mechanisms underlying these effects involve the activation of key intracellular signaling pathways, including those mediated by CREB, BDNF, β-catenin, and the non-amyloidogenic processing of amyloid precursor protein (APP).

Mechanism of Action

This compound exerts its primary effects by binding to and activating 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs) positively linked to adenylyl cyclase. This activation initiates a cascade of intracellular events that converge on the regulation of gene expression and cellular processes integral to neurogenesis.

A significant aspect of this compound's mechanism is its ability to promote the non-amyloidogenic cleavage of APP, leading to the release of soluble amyloid precursor protein alpha (sAPPα).[3] sAPPα is a neurotrophic and neuroprotective factor that has been shown to enhance the proliferation of neural stem cells and promote neurite outgrowth.[4][5][6] This action is particularly relevant in the context of neurodegenerative diseases where amyloidogenic APP processing is prevalent.

Key Signaling Pathways

The pro-neurogenic effects of this compound are mediated by a network of interconnected signaling pathways. Activation of the 5-HT₄ receptor by this compound leads to the downstream modulation of several key proteins.

-

cAMP/PKA/CREB Pathway: As a canonical pathway for 5-HT₄ receptor signaling, the activation of adenylyl cyclase increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB (pCREB) is a transcription factor that plays a crucial role in neuronal plasticity, survival, and differentiation by regulating the expression of genes such as Brain-Derived Neurotrophic Factor (BDNF).[8][9] Studies have shown that this compound administration increases the pCREB/CREB ratio in the hippocampus.[10][11]

-

BDNF Signaling: Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival, growth, and differentiation of new neurons. The this compound-induced activation of the CREB pathway leads to increased BDNF expression.[10][12] BDNF then binds to its receptor, TrkB, activating further downstream signaling that is essential for the maturation and integration of new neurons into the hippocampal circuitry.

-

β-Catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental for the regulation of neural stem cell proliferation and fate determination.[13] this compound treatment has been shown to increase the expression of β-catenin in the hippocampus.[10][11] This suggests that 5-HT₄ receptor activation can modulate this key developmental pathway to promote the generation of new neurons.

-

AKT Pathway: The PI3K/AKT signaling pathway is another important cascade involved in cell survival and proliferation. Evidence suggests that this compound can also lead to the activation of AKT, contributing to its pro-neurogenic and neuroprotective effects.[10][11]

-

sAPPα Release: As previously mentioned, this compound stimulates the α-secretase-mediated cleavage of APP, resulting in the release of sAPPα.[3] This neuroprotective fragment can independently promote the proliferation of neural progenitor cells, adding another layer to the pro-neurogenic effects of this compound.[5]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on molecular and cellular markers of neurogenesis, as well as on behavioral outcomes.

Table 1: Molecular and Cellular Effects of this compound

| Parameter | Treatment Duration | Dosage | Species | Observed Effect | Reference |

| Hippocampal Cell Proliferation (BrdU+ cells) | 3 days | 1.5 mg/kg/day | Rat | ~19% increase | [12] |

| Hippocampal Cell Proliferation (BrdU+ cells) | 7 days | 1.5 mg/kg/day | Rat | Higher increase than 3-day treatment | [10][11] |

| β-catenin-immunopositive cells in Dentate Gyrus | 3 days | 1.5 mg/kg/day | Rat | ~25% increase | [12] |

| Hippocampal β-catenin protein expression | 3 and 7 days | 1.5 mg/kg/day | Rat | Significant increase | [11] |

| pCREB/CREB ratio in hippocampus | 3 days | 1.5 mg/kg/day | Rat | Upregulated | [10][11] |

| BDNF mRNA expression in hippocampus | 3 days | 1.5 mg/kg/day | Rat | Increased | [12] |

| sAPPα release in hippocampus | 30 minutes (acute) | 1 mg/kg | Mouse | 2.33-fold increase | [3] |

| sAPPα release in frontal cortex | 30 minutes (acute) | 1 mg/kg | Mouse | 1.73-fold increase | [3] |

| Basal hippocampal extracellular 5-HT levels | 3 days | 1.5 mg/kg i.p. | Rat | 73 +/- 15% increase | [14] |

Table 2: Behavioral Effects of this compound

| Behavioral Test | Treatment Duration | Dosage | Species | Observed Effect | Reference |

| Forced Swim Test (immobility time) | 3 days | 1.5 mg/kg/day | Rat | Reduced immobility time | [10][11] |

| Novelty Suppressed Feeding (latency to feed) | 7 days | 1.5 mg/kg/day | Rat | Positive behavioral response | [10][11] |

| Anxiolytic effects (Open Field, Elevated Plus Maze) | 7 days (subchronic) | 1.5 mg/kg/day | Mouse | Anxiolytic effects observed; neurogenesis-independent | [1][2][15] |

| Anxiolytic/Antidepressant effects (Novelty Suppressed Feeding) | 28 days (chronic) | 1.5 mg/kg/day | Mouse | Effects abolished by hippocampal X-irradiation (neurogenesis-dependent) | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound and adult neurogenesis.

BrdU Labeling and Immunohistochemistry for Cell Proliferation

This protocol is for the in vivo labeling and detection of proliferating cells in the adult rodent brain.

-

BrdU Administration: Dissolve 5-bromo-2'-deoxyuridine (B1667946) (BrdU) in sterile 0.9% NaCl. Administer to animals via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. For pulse-chase experiments to assess cell survival and differentiation, a single or a few injections are given, followed by a survival period ranging from days to weeks. For proliferation studies, animals are typically sacrificed a few hours after the final injection.

-

Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

-

Immunohistochemistry:

-

Wash free-floating sections in PBS.

-

For BrdU detection, denature the DNA by incubating sections in 2N HCl for 30 minutes at 37°C.

-

Neutralize the acid with 0.1 M borate (B1201080) buffer (pH 8.5).

-

Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100 in PBS for 1-2 hours.

-

Incubate sections with a primary antibody against BrdU overnight at 4°C. For co-labeling, primary antibodies against neuronal markers (e.g., NeuN, DCX) or glial markers can be included.

-

Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Quantification: Use a confocal microscope to capture images of the dentate gyrus. Quantify the number of BrdU-positive cells, and co-labeled cells, using stereological methods or by counting cells in a defined area across multiple sections.

Western Blotting for Protein Expression (pCREB, BDNF)

This protocol is for the quantification of specific protein levels in hippocampal tissue lysates.

-

Tissue Homogenization: Dissect the hippocampus and homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the homogenates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against pCREB, total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control. The pCREB/CREB ratio is calculated to determine the level of CREB activation.

Behavioral Assays

This test is used to assess depressive-like behavior in rodents.

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Place the rat in the cylinder for 15 minutes.

-

Test session (Day 2): 24 hours later, place the rat back in the cylinder for 5 minutes.

-

Record the session and score the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

-

Data Analysis: A decrease in immobility time in the test session is indicative of an antidepressant-like effect.

This test measures anxiety-like behavior based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.

-

Preparation: Food-deprive the mice for 24 hours before the test.

-

Apparatus: A brightly lit open field arena (e.g., 50x50 cm). Place a single pellet of food on a white paper in the center of the arena.

-

Procedure: Place the mouse in a corner of the arena and start a timer. Measure the latency to begin eating (defined as the mouse biting the pellet with its forepaws). The test is typically run for a maximum of 10 minutes.

-

Data Analysis: A shorter latency to eat is interpreted as a reduction in anxiety-like behavior. Immediately after the test, the amount of food consumed in the home cage can be measured to control for appetite effects.

Experimental Workflow Diagram

Conclusion